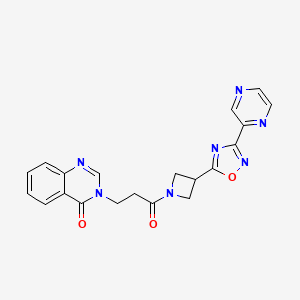
3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates several pharmacologically relevant motifs. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of the compound features:
- Azetidine ring : Contributes to the biological activity through its ability to interact with various biological targets.
- Oxadiazole moiety : Known for its broad spectrum of biological activities, including antimicrobial and anticancer effects.
- Quinazoline core : Often associated with antitumor activity.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds containing the oxadiazole ring. The specific derivatives of 1,3,4-oxadiazole have shown significant antibacterial and antifungal activities. For example:
- Antibacterial Studies : A study conducted by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole exhibited strong inhibition against Mycobacterium bovis BCG. The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) was also assessed, indicating their potential as antitubercular agents .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | M. bovis | 0.5 µg/mL |
| 8b | M. bovis | 0.7 µg/mL |
Anticancer Activity
The anticancer properties of the compound are particularly noteworthy. In vitro studies using MCF-7 cell lines revealed that certain derivatives showed high cytotoxicity:
| Compound | % Inhibition at 1 µM | Reference Drug |
|---|---|---|
| AZ-5 | 89% | Doxorubicin |
| AZ-9 | 94% | Doxorubicin |
These results suggest that the compound could be a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. They have been shown to inhibit various inflammatory pathways, making them suitable candidates for treating inflammatory diseases. The exact mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory mediators .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their activity against various bacterial strains such as S. aureus and E. coli. The results indicated that compounds with specific substituents on the oxadiazole ring exhibited superior antibacterial activity compared to standard antibiotics .
- Anticancer Evaluation :
Properties
IUPAC Name |
3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAICYWRAWUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














